molecular formula C33H34FN2O6Na B601606 Atorvastatin Lactam Sodium Salt Impurity CAS No. 148217-40-7

Atorvastatin Lactam Sodium Salt Impurity

Cat. No.: B601606
CAS No.: 148217-40-7
M. Wt: 596.62
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Description

Atorvastatin Lactam Sodium Salt Impurity is a chemical compound that is often encountered as an impurity in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. The molecular formula of this compound is C33H34FN2O6Na, and it has a molecular weight of 596.62 g/mol . This compound is significant in pharmaceutical research and quality control due to its potential impact on the efficacy and safety of atorvastatin formulations.

Mechanism of Action

Target of Action

The primary target of Atorvastatin Lactam Sodium Salt Impurity, like Atorvastatin itself, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .

Biochemical Pathways

By inhibiting HMG-CoA reductase, this compound disrupts the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This results in a decrease in the endogenous production of cholesterol in the liver .

Pharmacokinetics

It is known that atorvastatin is highly metabolized in the liver and intestine, primarily by cytochrome p450 3a4 . The lactam impurity is a product formed during the synthesis of Atorvastatin and has been shown to inhibit cholesterol biosynthesis in a rat model . The in vivo metabolism of Atorvastatin lactam was found to be identical to that of the parent molecule .

Result of Action

The inhibition of cholesterol synthesis by this compound leads to a decrease in the concentration of cholesterol in the liver cells . This stimulates the liver to take up more LDL cholesterol from the bloodstream, thereby lowering plasma LDL cholesterol levels . The overall result is a reduction in abnormal cholesterol and lipid levels, which ultimately reduces the risk of cardiovascular disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit cytochrome P450 3A4 could potentially affect the metabolism and efficacy of Atorvastatin . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action and the individual’s response to treatment

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Atorvastatin Lactam Sodium Salt Impurity typically involves the synthesis of atorvastatin, during which this impurity can form. One common method involves the alkaline hydrolysis of atorvastatin calcium, followed by the addition of ethyl acetate to quench the reaction and extract organic impurities . The reaction conditions often include the use of sodium hydroxide as a base and ethyl acetate as a solvent for extraction.

Industrial Production Methods

In industrial settings, the production of atorvastatin and its impurities, including this compound, is closely monitored to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) is commonly used for the detection and quantification of impurities. The process involves stringent quality control measures to minimize the presence of impurities and ensure compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Lactam Sodium Salt Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various substituted derivatives depending on the reagent used.

Scientific Research Applications

Atorvastatin Lactam Sodium Salt Impurity has several scientific research applications, including:

Comparison with Similar Compounds

Atorvastatin Lactam Sodium Salt Impurity can be compared with other impurities and related compounds in the atorvastatin synthesis process, such as:

    Atorvastatin Lactone: A lactone form of atorvastatin that can form during the synthesis and storage of atorvastatin.

    Atorvastatin Epoxy Tetrahydrofuran Analog: Another impurity that can form during the synthesis of atorvastatin.

    Atorvastatin Acetonide: A derivative that can form under certain reaction conditions.

These compounds share similarities in their chemical structures and formation pathways but differ in their specific chemical properties and potential impacts on the efficacy and safety of atorvastatin formulations.

Biological Activity

Atorvastatin Lactam Sodium Salt Impurity is a byproduct of atorvastatin, a widely used statin for managing cholesterol levels and preventing cardiovascular diseases. Understanding the biological activity of this impurity is crucial, as it may influence the efficacy and safety profiles of atorvastatin formulations. This article reviews the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound has the chemical formula C33H34FN2NaO6\text{C}_{33}\text{H}_{34}\text{F}\text{N}_{2}\text{NaO}_{6} and is characterized by its lactam structure, which can affect its biological interactions compared to its parent compound, atorvastatin. The presence of sodium in its structure suggests potential differences in solubility and bioavailability.

Biological Activity and Effects

  • Cholesterol Regulation : Though direct studies on the lactam impurity are scarce, atorvastatin itself is known to significantly lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels . The lactam impurity may exhibit similar but reduced activity due to structural differences.
  • Endothelial Function : A study demonstrated that atorvastatin improved endothelial function and reduced oxidative stress markers in hypertensive models . The lactam impurity's impact on endothelial nitric oxide synthase (eNOS) activity remains to be elucidated but could be a critical area for future research.
  • Safety Profile : The safety profile of atorvastatin is well-established; however, impurities can alter this profile. For instance, atorvastatin has a reported LD50 greater than 5000 mg/kg in mice, indicating a relatively low toxicity . Understanding how the lactam impurity influences toxicity or side effects is vital for patient safety.

Table 1: Comparison of Biological Activities

Activity TypeAtorvastatinThis compound
LDL-C ReductionSignificantUnknown
HDL-C IncreaseSignificantUnknown
eNOS ActivityIncreasedUnknown
Toxicity (LD50)>5000 mg/kgUnknown

Case Studies

  • Hypertensive Dahl Rats : In a study involving Dahl salt-sensitive rats, atorvastatin administration led to improved eNOS activity and reduced oxidative stress markers, suggesting protective cardiovascular effects . Future studies should assess whether the lactam impurity retains any protective effects.
  • HPLC Method Development : A novel high-performance liquid chromatography (HPLC) method was developed for analyzing atorvastatin and its impurities, including the lactam impurity . This method provides insights into the impurity's concentration in formulations and its potential biological impact.

Research Findings

Recent research highlights the importance of monitoring impurities like this compound during drug formulation. Impurities can affect both the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs). Continuous evaluation through advanced analytical methods ensures that formulations remain safe and effective.

Properties

IUPAC Name

sodium;(3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6.Na/c1-21(2)33(31(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)30(23-13-15-24(34)16-14-23)36(32(33)42)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-,33?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDUSRYVYMXRPW-LGZZEMPASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747048
Record name Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148217-40-7
Record name Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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